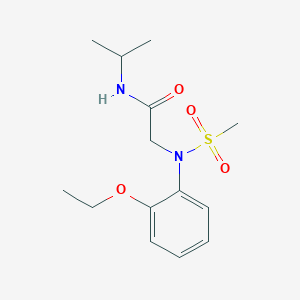![molecular formula C16H12N2O3 B4927254 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone], also known as MITMPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation can lead to the inhibition of metal-dependent enzymes, such as those involved in oxidative stress and inflammation. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In animal models, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its stability in organic solvents, which makes it suitable for use in various experimental conditions. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has a relatively low toxicity profile, which makes it safe for use in animal models. However, one limitation of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. One direction is the development of new synthetic methods for 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] and its derivatives. Another direction is the investigation of the molecular mechanisms underlying the antioxidant, anti-inflammatory, and anticancer effects of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. Additionally, the use of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] as a probe for the detection of metal ions in biological and environmental samples is an area of future research. Finally, the development of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]-based materials for various applications, such as drug delivery and catalysis, is an area of future research.
Métodos De Síntesis
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] can be synthesized by reacting 2-methoxybenzohydrazide with 1,2,3-indanetrione in the presence of acetic acid. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In materials science, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In analytical chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-13-9-5-4-8-12(13)17-18-14-15(19)10-6-2-3-7-11(10)16(14)20/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQIWRIRWKSFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)

![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4927196.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)
![3-benzyl-2-[(3-methylbutyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4927210.png)

![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)
![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)

![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)